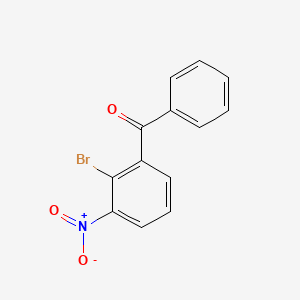
(2-Bromo-3-nitrophenyl) phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3-nitrophenyl) phenyl ketone is an organic compound with the molecular formula C13H8BrNO3. It is a derivative of phenyl ketone, where the phenyl ring is substituted with a bromine atom at the second position and a nitro group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-nitrophenyl) phenyl ketone typically involves the bromination of 3-nitroacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-3-nitroacetophenone is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-3-nitrophenyl) phenyl ketone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenyl ketone can undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: (2-Amino-3-nitrophenyl) phenyl ketone.
Substitution: Various substituted phenyl ketones depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
(2-Bromo-3-nitrophenyl) phenyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Bromo-3-nitrophenyl) phenyl ketone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
- (2-Bromo-4-nitrophenyl) phenyl ketone
- (2-Chloro-3-nitrophenyl) phenyl ketone
- (2-Bromo-3-methylphenyl) phenyl ketone
Comparison: (2-Bromo-3-nitrophenyl) phenyl ketone is unique due to the specific positioning of the bromine and nitro groups, which significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
42959-99-9 |
|---|---|
Fórmula molecular |
C13H8BrNO3 |
Peso molecular |
306.11 g/mol |
Nombre IUPAC |
(2-bromo-3-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrNO3/c14-12-10(7-4-8-11(12)15(17)18)13(16)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
CXJKOOUMPLYFMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


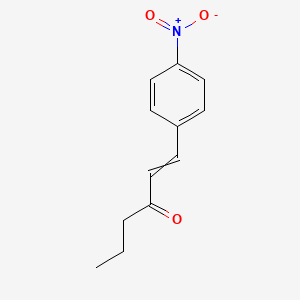
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
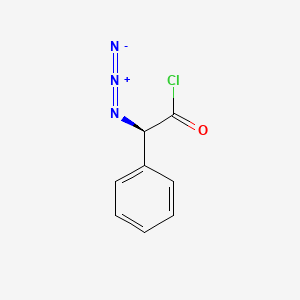

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
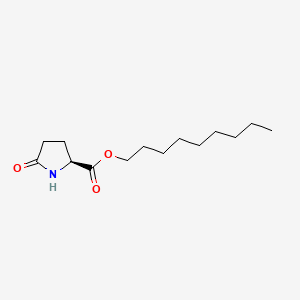
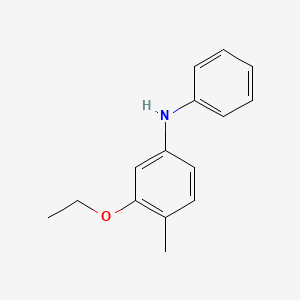
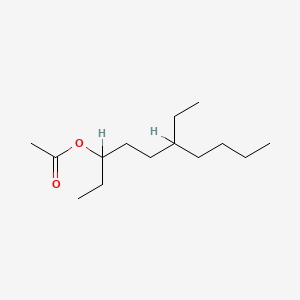
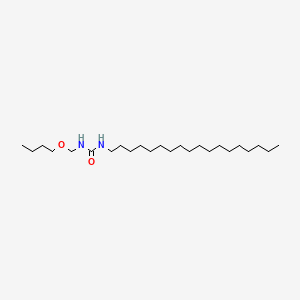
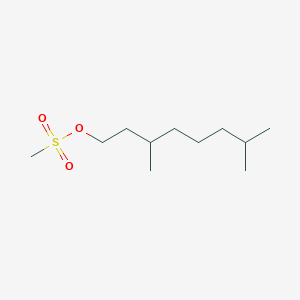
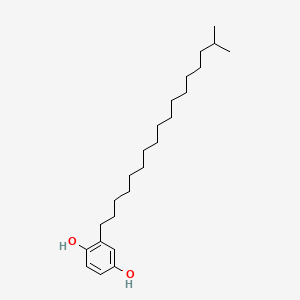
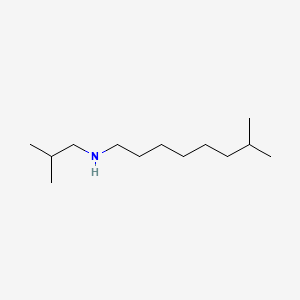
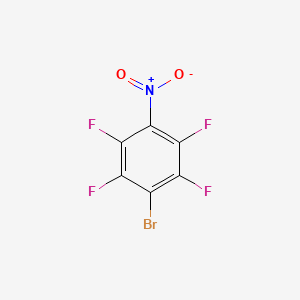
![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
